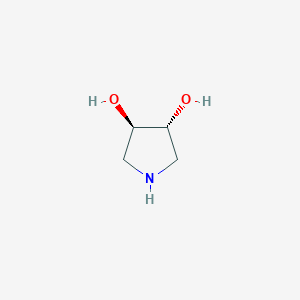

(3R,4R)-pyrrolidine-3,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467576 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186393-31-7, 1104000-68-1 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-pyrrolidine-3,4-diol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of (3R,4R)-pyrrolidine-3,4-diol, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its known properties, outlines a representative stereoselective synthesis, and explores its biological significance as a glycosidase inhibitor.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 186393-31-7 | [1][2][3] |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| Molecular Weight | 103.12 g/mol | [2] |

| InChI Key | JCZPOYAMKJFOLA-QWWZWVQMSA-N | |

| Canonical SMILES | C1--INVALID-LINK--O">C@HO | |

| Physical Form | Solid | |

| Purity (Typical) | 97% |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Boiling Point | 232.3 °C at 760 mmHg | Predicted value.[] |

| Melting Point | Not explicitly reported | Data not found in the reviewed literature. |

| Solubility | Not explicitly reported | Expected to be soluble in water and polar organic solvents due to the presence of hydroxyl and amino groups. |

| Storage Temperature | Refrigerator (2-8 °C) | Recommended for maintaining stability.[1] |

Table 3: Spectroscopic Data for (3S,4S)-pyrrolidine-3,4-diol hydrochloride (a closely related stereoisomer)

| Type | Data | Source |

| ¹H NMR | Spectrum available | [5] |

| ¹³C NMR | Spectrum available | [5] |

| IR | Spectrum available | [5] |

| MS | Spectrum available | [5] |

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of this compound and its derivatives is crucial for evaluating their biological activity. Several synthetic routes have been reported, often starting from chiral precursors like tartaric acid or amino acids. Below is a representative, detailed experimental protocol for the synthesis of a closely related dihydroxypyrrolidine derivative, which illustrates the key chemical transformations involved. This protocol is based on methodologies described for the synthesis of similar compounds.[6]

Representative Synthesis of a Dihydroxypyrrolidine Derivative

This protocol outlines a five-step synthesis starting from an N-protected (2S)-3,4-dehydroproline methyl ester.

Step 1: Stereoselective Dihydroxylation

-

To a solution of N-protected (2S)-3,4-dehydroproline methyl ester in a suitable solvent system (e.g., acetone/water), add a catalytic amount of osmium tetroxide (OsO₄).

-

Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and extract the product with an organic solvent.

-

The crude product will be a mixture of diastereomeric diols.

Step 2: Acetonide Protection

-

Dissolve the mixture of diols in acetone.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature to form the isopropylidene acetals.

-

Neutralize the acid and remove the solvent under reduced pressure.

Step 3: Chromatographic Separation

-

Separate the diastereomeric acetonide-protected diols using preparative column chromatography on silica gel.

Step 4: Reduction of the Ester

-

Dissolve the desired protected diol isomer in an anhydrous ether solvent (e.g., THF).

-

Add an excess of a reducing agent, such as lithium borohydride (LiBH₄).

-

Stir the reaction at room temperature or under gentle reflux until the ester is fully reduced to the corresponding primary alcohol.

-

Carefully quench the reaction with water or a dilute acid and extract the product.

Step 5: Deprotection

-

Dissolve the protected hydroxymethylpyrrolidine derivative in a suitable solvent (e.g., methanol).

-

Add a strong acid (e.g., HCl) to cleave the N-protecting group and the acetonide.

-

Stir the reaction until deprotection is complete.

-

Neutralize the reaction mixture and purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by crystallization or chromatography.

Biological Activity and Signaling Pathways

This compound and its analogues are primarily recognized for their potent and selective inhibition of various glycosidases.[7] These enzymes play a critical role in the post-translational modification of proteins, specifically in the processing of N-linked glycans.

Mechanism of Action: Glycosidase Inhibition

Iminosugars, the class of compounds to which this compound belongs, are effective glycosidase inhibitors because they mimic the transition state of the glycosidic bond cleavage reaction.[8][9] The protonated nitrogen atom in the pyrrolidine ring mimics the positive charge of the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and competitive inhibition.[10][11]

Targeted Signaling Pathway: N-linked Glycoprotein Processing

N-linked glycosylation is a fundamental process for the proper folding, trafficking, and function of many cellular and secreted proteins.[12][13][14][15][16] This pathway involves the sequential removal and addition of sugar residues by various glycosidases and glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. Glycosidase inhibitors like derivatives of this compound can disrupt this intricate process.

For instance, inhibitors of α-L-fucosidase can interfere with the removal of fucose residues from glycoproteins.[7] Fucosylation is known to be involved in various cell signaling pathways, including those mediated by growth factor receptors like the epidermal growth factor receptor (EGFR).[7][17] Dysregulation of fucosylation has been implicated in cancer progression and inflammation.[7]

The diagram above illustrates the N-linked glycoprotein processing pathway. Derivatives of this compound can act as inhibitors of key glycosidases, such as glucosidases in the endoplasmic reticulum and α-L-fucosidases in the Golgi apparatus and lysosomes, thereby disrupting the maturation and function of glycoproteins.

Conclusion

This compound is a stereochemically defined molecule with significant potential in the development of therapeutic agents. Its core structure serves as a scaffold for the design of potent and selective glycosidase inhibitors. Further research into the specific biological roles of this compound and the development of efficient large-scale synthetic routes will be critical for realizing its full therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising chiral molecule.

References

- 1. chembk.com [chembk.com]

- 2. 186393-31-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. CAS # 186393-31-7, (3R,4R)-3,4-Pyrrolidinediol: more information. [ww.chemblink.com]

- 5. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme inhibition by iminosugars: analysis and insight into the glycosidase-iminosugar dependency of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 14. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

- 15. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 16. N-连接聚糖概述 [sigmaaldrich.com]

- 17. [PDF] Dual role of fucosidase in cancers and its clinical potential | Semantic Scholar [semanticscholar.org]

biological activity of chiral pyrrolidine diols

An In-depth Technical Guide to the Biological Activity of Chiral Pyrrolidine Diols

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral pyrrolidine diols represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, five-membered ring structure, combined with stereochemically defined hydroxyl groups, allows for precise interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a primary focus on their role as glycosidase inhibitors for the treatment of diabetes and cancer. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to serve as a technical resource for researchers in the field.

Introduction to Chiral Pyrrolidine Diols

The pyrrolidine ring is a core component of many natural products and FDA-approved drugs.[1] The introduction of chiral diol functionalities onto this scaffold creates a class of compounds with significant therapeutic potential. The stereochemistry of the hydroxyl groups and substituents is critical, often leading to vastly different pharmacological activities between enantiomers.[2] These structural features make chiral pyrrolidine diols particularly effective as mimics of sugar transition states, leading to potent inhibition of carbohydrate-processing enzymes known as glycosidases.

Synthetic Strategies

The stereoselective synthesis of chiral pyrrolidine diols is crucial for their biological evaluation. A common and effective strategy involves the use of chiral precursors derived from natural sources, such as sugars (e.g., D-mannose, D-ribose, L-fucose) or amino acids (e.g., L-proline). One prevalent pathway begins with a suitable sugar, followed by key steps such as organometallic addition and intramolecular cyclization to form the pyrrolidine ring with the desired stereochemistry.[3]

The following diagram illustrates a generalized workflow for the synthesis of chiral pyrrolidine diols starting from a sugar precursor.

Biological Activity as Glycosidase Inhibitors

A primary is the inhibition of glycosidases. These enzymes are critical for a host of biological processes, and their dysregulation is implicated in diseases like diabetes, viral infections, and cancer.

Antidiabetic Activity: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting this enzyme, chiral pyrrolidine diols can delay carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.[4]

The pathway diagram below illustrates this mechanism of action.

Several studies have synthesized and evaluated chiral hydroxy pyrrolidines as α-glucosidase inhibitors, identifying compounds with greater potency than existing drugs like acarbose.[2]

Anticancer Activity: α-L-Fucosidase Inhibition

α-L-fucosidase (FUCA1) is an enzyme that removes terminal fucose residues from glycoproteins and glycolipids. Fucosylation, the process of adding these fucose residues, is critically involved in cell signaling, cell adhesion, and metastasis. In many cancers, the expression and activity of fucosidases are dysregulated. Specifically, FUCA1 can modulate the fucosylation status of key receptors like the Epidermal Growth Factor Receptor (EGFR), thereby affecting downstream signaling pathways that control cell proliferation and survival.[5]

Inhibiting FUCA1 with chiral pyrrolidine diols can disrupt these cancer-promoting pathways. For example, by altering the glycosylation of surface proteins, these inhibitors can decrease the adhesion of cancer cells to the extracellular matrix (ECM), a crucial step in metastasis.[5]

The following diagram outlines the role of FUCA1 in cancer signaling and the impact of its inhibition.

Other Glycosidase Targets

Chiral pyrrolidine diols have also shown potent inhibitory activity against other glycosidases, such as α-mannosidases. Good inhibitors of α-mannosidases typically require the (2R,3R,4S) configuration and often possess 2-(benzylamino)methyl substituents.[6] This inhibition is relevant for developing treatments for lysosomal storage diseases and for potential anticancer applications, as mannosidases are involved in glycoprotein processing.

Quantitative Data on Biological Activity

The inhibitory potency of chiral pyrrolidine diols is highly dependent on their stereochemistry and the nature of their substituents. The tables below summarize key quantitative data from various studies.

Table 1: Inhibition of α-L-Fucosidase

| Compound Description | Stereochemistry | Target Enzyme | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Pyrrolidine with aromatic moiety | (2R,3S,4R,5S) | α-L-fucosidase | 0.040 | - |

| Pyrrolidine with aromatic moiety | (2S,3R,4S,5R) | α-L-fucosidase | 0.080 | - |

| 2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | (2S,3R,4S) | α-L-fucosidase (bovine epididymis) | 6.5 | Competitive |

Data sourced from Moreno-Clavijo et al. (2009)[3] and Carmona et al. (2002)[6][7]

Table 2: Inhibition of α-Glucosidase and Other Glycosidases

| Compound Description | Stereochemistry | Target Enzyme | IC50 / Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| syn-functionalised hydroxy pyrrolidine | - | α-glucosidase | 48.31 (IC50) | - |

| 2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | (2R,3S,4R) | β-glucosidase (almonds) | 40 (Ki) | Competitive |

| 2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | (2R,3S,4R) | β-glucosidase (almonds) | 13 (Ki) | Competitive |

| 2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | (2S,3R,4S) | α-galactosidase (bovine liver) | 5 (Ki) | Mixed |

| 2-[(benzylamino)methyl]pyrrolidine-3,4-diol | (2R,3R,4S) | α-mannosidase (jack bean) | 7.4 (Ki) | Competitive |

Data sourced from Khan et al. (2022)[2] and Carmona et al. (2002)[6][7]

Experimental Protocols

General Synthesis: (2R,3R,4S)-2-((benzylamino)methyl)pyrrolidine-3,4-diol

While a specific, detailed, step-by-step synthesis protocol for a single chiral pyrrolidine diol is extensive and found within specific publications, the general procedure follows the workflow outlined in Section 3.0. Key steps often involve:

-

Starting Material: A protected sugar derivative, such as a furanose or pyranose.

-

Chain Extension & Amination: Introduction of a nitrogen-containing functional group (e.g., azide) at a key position.

-

Cyclization: An intramolecular reaction, often an SN2 displacement or reductive amination, to form the pyrrolidine ring.

-

Deprotection: Removal of protecting groups (e.g., Cbz, Boc, acetonides) to yield the final diol product. Purification is typically achieved via column chromatography.

Researchers should refer to specific literature, such as Carmona, A. T. et al., Bioorg. Med. Chem. 2002, for detailed procedures.[6]

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (chiral pyrrolidine diols) and positive control (e.g., Acarbose)

-

Sodium carbonate (e.g., 0.1 M) to stop the reaction

-

96-well microplate and plate reader (405 nm)

Procedure:

-

Preparation: Prepare solutions of the enzyme, substrate, buffer, and various concentrations of the test compounds and positive control.

-

Pre-incubation: Add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase enzyme solution (e.g., 0.5 U/mL) to each well. Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Add 50 µL of 0.1 M sodium carbonate to stop the reaction.

-

Measurement: Measure the absorbance of each well at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro α-L-Fucosidase Inhibition Assay

This assay is similar in principle to the α-glucosidase assay and can be performed using a chromogenic or fluorometric substrate.[8][9]

Materials:

-

α-L-Fucosidase

-

Substrate: p-Nitrophenyl-α-L-fucopyranoside (pNPF) for colorimetric assay or 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) for fluorometric assay.

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Stop Solution (e.g., 0.5 M Sodium Carbonate)

-

96-well plate and appropriate plate reader (405 nm for colorimetric; Ex/Em = 330/450 nm for fluorometric)

Procedure (Colorimetric):

-

Pre-incubation: Add the sample containing the test inhibitor and the α-L-fucosidase enzyme to wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the pNPF substrate solution to initiate the reaction.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination: Add the stop solution.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: Calculate the percent inhibition and IC50 values as described for the α-glucosidase assay.

Conclusion and Future Prospects

Chiral pyrrolidine diols are a versatile and potent class of compounds, particularly as inhibitors of glycosidase enzymes. Their stereochemically rich structure allows for highly specific interactions with enzyme active sites, leading to promising therapeutic activities in the fields of diabetes and oncology. The structure-activity relationship data clearly indicates that both the stereoconfiguration and the nature of substituents are key determinants of potency and selectivity.

Future research should focus on expanding the diversity of the chiral pyrrolidine diol library, exploring a wider range of biological targets, and optimizing pharmacokinetic properties for in vivo efficacy. The detailed protocols and data presented in this guide offer a solid foundation for drug development professionals and researchers to advance the discovery of novel therapeutics based on this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic access to syn-functionalised chiral hydroxy pyrrolidines and pyrrolidones: Evaluation of α-glucosidase inhibition activity, docking studies and pharmacokinetics prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

A Technical Guide to the Discovery and Isolation of Pyrrolidine Alkaloids from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for discovering and isolating pyrrolidine alkaloids from natural sources. It covers the foundational principles of extraction, purification, and characterization, with detailed experimental protocols and data presented for comparative analysis.

Introduction to Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a class of naturally occurring organic compounds characterized by a pyrrolidine ring structure. They are secondary metabolites found in a wide array of organisms, including plants, animals, and microorganisms.[1] These compounds exhibit a broad spectrum of biological activities, ranging from therapeutic effects to significant toxicity.[1] Notably, a subset known as pyrrolizidine alkaloids (PAs), produced by thousands of plant species, are recognized for their potent hepatotoxicity, genotoxicity, and tumorigenicity.[2][3] This dual nature of biological activity makes the efficient isolation and characterization of pyrrolidine alkaloids a critical area of research for drug discovery and food safety.

The primary plant families known to produce these alkaloids include Asteraceae, Boraginaceae, and Fabaceae.[4][5] Due to their presence in medicinal herbs and potential contamination of food sources like honey, milk, and grains, robust methods for their extraction and analysis are essential.[6]

General Workflow for Isolation and Analysis

The process of isolating and identifying pyrrolidine alkaloids from a natural source is a multi-step procedure that begins with extraction from the raw material, followed by purification and finally, structural elucidation.

Caption: A generalized workflow for the isolation and identification of pyrrolidine alkaloids.

Extraction Methodologies

The initial step in isolating pyrrolidine alkaloids is their extraction from the source material. Solid-liquid extraction is the most widely employed technique.[7] The choice of solvent and method depends on the chemical nature of the target alkaloids (free bases vs. N-oxides) and the matrix of the source material.

Common Extraction Techniques

A variety of techniques are used, ranging from simple maceration to more advanced methods like pressurized liquid extraction.[4][7]

-

Maceration: Soaking the plant material in a solvent for an extended period.[7]

-

Percolation: Passing a solvent through the plant material.[4]

-

Sonication: Using ultrasonic waves to enhance solvent penetration.[7]

-

Soxhlet Extraction: Continuous extraction with a refluxing solvent.[7]

-

Pressurized Liquid Extraction (PLE): Using elevated temperatures and pressures to increase extraction efficiency.[8]

Solvents for Extraction

The selection of solvent is critical for achieving high extraction yields. Often, acidified aqueous solutions or alcohols are used to extract the protonated forms of the alkaloids.

| Extraction Technique | Solvent System | Plant Source Example | Reference |

| Maceration | 2% Formic Acid in 25% Methanol | Jacobaea vulgaris | [7] |

| Sonication & Shaking | Basic Chloroform | Symphytum officinale (Comfrey) | [9] |

| Sonication | Aqueous Sulphuric Acid | Various plant materials | [10] |

| Reflux | Methanol | Various plant materials | [11] |

| Pressurized Liquid Extraction | Water with acid modifiers | J. vulgaris, T. farfara, S. officinale | [8] |

Purification and Isolation Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Purification is necessary to isolate the target pyrrolidine alkaloids.

Acid-Base Liquid-Liquid Extraction

A standard method involves acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloids, which can then be extracted back into an organic solvent.[11]

Column Chromatography

Column chromatography is a fundamental technique for separating the components of the alkaloid mixture. Silica gel is a common stationary phase due to its ability to separate compounds based on polarity.[12]

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with a slurry of silica gel (e.g., 60-200 mesh) in a non-polar solvent (e.g., hexane or chloroform).[12]

-

Sample Loading: The crude alkaloid mixture is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.[12]

-

Elution: The separation is achieved by passing a mobile phase (solvent or mixture of solvents) through the column. A gradient of increasing polarity is typically used, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., chloroform -> chloroform/methanol mixtures).[12][13]

-

Fraction Collection: The eluent is collected in a series of fractions. Less polar compounds will elute first, while the more polar alkaloids are retained longer on the silica gel.[12]

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the desired alkaloids. Fractions with similar TLC profiles are combined.[12]

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for sample cleanup and concentration. Cation-exchange or reversed-phase cartridges are commonly used.

Experimental Protocol: SPE for Pyrrolizidine Alkaloids

-

Extraction: Extract the plant material (2.0 g) twice by sonicating with 20 mL of aqueous sulphuric acid for 15 minutes.[10]

-

Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes and combine the supernatants.[10]

-

Purification:

-

Apply the supernatant to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the alkaloids with methanol.[10]

-

-

Concentration: Evaporate the methanol eluate to dryness and reconstitute the residue in a suitable solvent for analysis.[10]

High-Speed Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can cause irreversible adsorption of the sample. It is particularly effective for separating closely related alkaloids. A common solvent system for PAs is a chloroform mobile phase with a potassium phosphate buffer stationary phase.[14]

Structural Elucidation and Characterization

Once purified, the structure of the isolated alkaloids must be determined. This is typically achieved using a combination of spectroscopic techniques.

| Technique | Purpose | Typical Observations for Pyrrolizidine Alkaloids | Reference |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | ESI-MS in positive mode shows an abundant [M+H]+ ion. Retronecine-type PAs show characteristic fragments at m/z 138 and 120. Otonecine-type PAs show fragments at m/z 168 and 150. | [11] |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. | 1H-NMR can be performed on small amounts (~1 mg). Specific chemical shifts are indicative of different PA structures. 13C-NMR requires larger sample quantities but provides complementary structural data. | [11] |

| Gas Chromatography (GC-MS) | Separates volatile alkaloids and provides mass spectra for identification. | Cannot directly identify PA N-oxides and requires extensive sample preparation. Often used for structural confirmation. | [7] |

| High-Performance Liquid Chromatography (HPLC-MS/MS) | The most common method for separation and quantification. | Offers low detection limits and can detect both PAs and their N-oxides in a single run. | [7] |

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a key area of study for understanding their production in plants. The pathway begins with the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS), which is the first committed step.[2][15]

Caption: Simplified biosynthetic pathway leading to pyrrolizidine alkaloids.

This pathway highlights the key enzymatic step involving HSS, which combines putrescine and spermidine to form homospermidine.[6] Subsequent oxidation, cyclization, and modification steps lead to the formation of the characteristic necine base, which is then esterified with necic acids to produce the final diverse array of pyrrolizidine alkaloids.[6]

Conclusion

The discovery and isolation of pyrrolizidine alkaloids from natural sources is a complex but essential process for both drug development and public health. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a framework for researchers in the field. The continuous improvement of analytical techniques, particularly hyphenated methods like LC-MS/MS, allows for increasingly sensitive and accurate detection and quantification of these potent natural compounds.[16] A standardized approach to extraction and analysis is crucial for ensuring the safety and quality of herbal products and food supplies.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. bfr.bund.de [bfr.bund.de]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. column-chromatography.com [column-chromatography.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 16. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3R,4R)-pyrrolidine-3,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R,4R)-pyrrolidine-3,4-diol, a chiral pyrrolidine derivative of interest in pharmaceutical research due to its structural similarity to biologically active compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its enantiomer, (3S,4S)-pyrrolidine-3,4-diol hydrochloride, and known spectroscopic trends for related functional groups. The spectroscopic data of enantiomers are identical when measured in achiral solvents.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 2H | H-3, H-4 |

| ~3.0-3.3 | m | 4H | H-2, H-5 |

| (variable) | br s | 1H | NH |

| (variable) | br s | 2H | OH |

Note: Data is predicted for the hydrochloride salt, which may influence chemical shifts. In the free base form, the NH proton signal would be present. The chemical shifts of NH and OH protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | C-3, C-4 |

| ~50-55 | C-2, C-5 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3350-3310 | Medium | N-H stretch (secondary amine) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1590-1490 | Medium | N-H bend |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

| 1100-1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 104.0657 | [M+H]⁺ (Calculated for C₄H₁₀NO₂⁺) |

| 86 | [M+H - H₂O]⁺ |

| 70 | [M+H - 2H₂O]⁺ |

| 58 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: D₂O (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform the Free Induction Decay (FID), followed by phase and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: D₂O (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform the FID, followed by phase and baseline correction. The solvent peak is used for chemical shift referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. To promote protonation, a small amount of formic acid (0.1%) can be added to the final solution.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺ and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural confirmation of an organic compound.

The Cornerstone of Potency: An In-depth Technical Guide to the Stereochemistry of Dihydroxypyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxypyrrolidines, a prominent class of iminosugars, have garnered significant attention in medicinal chemistry and drug development due to their potent inhibitory activity against various glycosidases. These enzymes play crucial roles in a multitude of biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins.[1] Consequently, inhibitors of these enzymes, such as dihydroxypyrrolidines, hold therapeutic potential for a range of diseases, including diabetes, viral infections, and cancer.[2]

The pyrrolidine ring, with its multiple stereocenters, gives rise to a rich stereochemical diversity. The precise three-dimensional arrangement of the hydroxyl and substituent groups on this five-membered ring is paramount in determining the binding affinity and selectivity for target glycosidases. This guide provides a comprehensive technical overview of the stereochemistry of dihydroxypyrrolidines, encompassing their stereoselective synthesis, detailed stereochemical characterization, and the profound impact of stereoisomerism on their biological function.

Stereoselective Synthesis

The absolute and relative stereochemistry of dihydroxypyrrolidines is critical for their biological activity. Therefore, stereoselective synthesis is the cornerstone of research and development in this area. A variety of synthetic strategies have been developed, often utilizing chiral pool starting materials such as amino acids or carbohydrates.

One common and effective approach involves the use of tartaric acid as a chiral precursor. The inherent stereochemistry of tartaric acid is leveraged to control the stereochemical outcome of the resulting dihydroxypyrrolidine.

Experimental Protocol: Stereoselective Synthesis of a Dihydroxypyrrolidine Derivative

The following is a representative protocol for the synthesis of a dihydroxypyrrolidine derivative, adapted from established methodologies.

Materials:

-

L-Tartaric acid

-

Appropriate amine

-

Protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., Lithium aluminum hydride)

-

Solvents (e.g., THF, DCM, Methanol)

-

Reagents for functional group transformations

Procedure:

-

Protection of Diol and Carboxylic Acids: L-tartaric acid is first converted to its corresponding diester. The diol is then protected, often as an acetonide, to prevent unwanted side reactions in subsequent steps.

-

Amide Formation: The protected tartrate derivative is then reacted with the desired amine to form the corresponding diamide.

-

Reductive Cyclization: The diamide is subjected to reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4). This step simultaneously reduces the amide functionalities and induces cyclization to form the protected dihydroxypyrrolidine ring.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final dihydroxypyrrolidine product.

-

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired stereoisomer in high purity.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of dihydroxypyrrolidines is essential for understanding their structure-activity relationships. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of dihydroxypyrrolidines. The chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons are highly sensitive to their spatial arrangement. For instance, the magnitude of the vicinal coupling constants between adjacent protons can provide information about the dihedral angles, which in turn helps to deduce the cis or trans relationship of the substituents.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Dihydroxypyrrolidine Stereoisomers

| Compound/Stereoisomer | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Carbon | Chemical Shift (δ, ppm) |

| (2R,3R,4S)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine | D₂O | H-2 | 3.25 | J = 4.5, 7.8 | C-2 | 65.8 |

| H-3 | 4.10 | J = 4.5, 5.2 | C-3 | 75.1 | ||

| H-4 | 4.05 | J = 5.2, 6.1 | C-4 | 74.9 | ||

| H-5a | 3.10 | J = 12.0, 4.0 | C-5 | 58.3 | ||

| H-5b | 2.95 | J = 12.0, 2.5 | CH₂OH | 63.2 | ||

| (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine | D₂O | H-2 | 3.30 | J = 3.8, 8.1 | C-2 | 66.1 |

| H-3 | 4.15 | J = 3.8, 4.9 | C-3 | 75.5 | ||

| H-4 | 4.08 | J = 4.9, 5.8 | C-4 | 75.2 | ||

| H-5a | 3.15 | J = 11.8, 3.8 | C-5 | 58.7 | ||

| H-5b | 2.98 | J = 11.8, 2.2 | CH₂OH | 63.5 |

Note: The data presented are representative and may vary depending on the specific derivative and experimental conditions.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsion angles.

Table 2: Representative X-ray Crystallographic Data for a Dihydroxypyrrolidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 10.21 Å, c = 12.54 Å |

| Key Bond Lengths | C2-C3: 1.53 Å, C3-C4: 1.54 Å, C4-C5: 1.52 Å |

| Key Bond Angles | C2-N1-C5: 108.5°, C2-C3-C4: 104.2° |

| Key Torsion Angles | C5-N1-C2-C3: 25.1°, N1-C2-C3-C4: -38.7° |

Note: This data is illustrative for a hypothetical dihydroxypyrrolidine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

The stereochemistry of dihydroxypyrrolidines has a profound impact on their biological activity as glycosidase inhibitors. The hydroxyl groups on the pyrrolidine ring mimic the stereochemistry of the natural carbohydrate substrates of these enzymes, allowing them to bind to the active site. The nitrogen atom, which is typically protonated at physiological pH, is thought to interact with the catalytic carboxylate residues in the enzyme's active site, thus mimicking the transition state of the glycosidic bond cleavage.

Even subtle changes in the stereochemistry of the hydroxyl groups can lead to dramatic differences in inhibitory potency and selectivity. For example, a change from a cis to a trans diol arrangement can significantly alter the binding affinity for a particular glycosidase.

Table 3: Comparative Inhibitory Activity (IC₅₀, µM) of Dihydroxypyrrolidine Stereoisomers against Various Glycosidases

| Compound/Stereoisomer | α-Glucosidase (yeast) | α-Mannosidase (jack bean) | β-Glucosidase (almond) |

| (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine | 15 | >1000 | 250 |

| (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine | 85 | 150 | >1000 |

| (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine | >1000 | 25 | 500 |

| Acarbose (Reference) | 2.5 | N/A | N/A |

Note: IC₅₀ values are indicative and can vary based on assay conditions.

Signaling Pathway Involvement: Inhibition of N-linked Glycoprotein Processing

One of the key cellular processes targeted by dihydroxypyrrolidine-based glycosidase inhibitors is the N-linked glycoprotein processing pathway. This pathway is essential for the correct folding, trafficking, and function of a vast number of proteins. Dihydroxypyrrolidines, by inhibiting specific glycosidases such as glucosidase I and II, can disrupt this pathway, leading to the accumulation of improperly folded glycoproteins. This mechanism is of particular interest in the development of antiviral and anticancer therapies.

Experimental Workflow: Synthesis and Screening of Dihydroxypyrrolidine Inhibitors

The development of novel dihydroxypyrrolidine-based drugs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

Principle:

This assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds (dihydroxypyrrolidines)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (or control).

-

Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

The stereochemistry of dihydroxypyrrolidines is a critical determinant of their biological activity as potent and selective glycosidase inhibitors. The precise spatial arrangement of the hydroxyl groups on the pyrrolidine scaffold dictates the molecular recognition and binding affinity to the target enzymes. A thorough understanding of the stereochemical aspects, facilitated by advanced stereoselective synthesis and rigorous characterization techniques, is indispensable for the rational design and development of novel dihydroxypyrrolidine-based therapeutics. The continued exploration of the rich stereochemical landscape of this class of iminosugars promises to yield new and improved drug candidates for a variety of diseases.

References

Pyrrolidine-3,4-diol Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, pyrrolidine-3,4-diols have emerged as a particularly promising class of molecules with a diverse range of therapeutic applications. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of various enzymes involved in key biological processes, most notably glycosidases. This technical guide provides an in-depth overview of the potential therapeutic targets of pyrrolidine-3,4-diol derivatives, focusing on their role as enzyme inhibitors in cancer and viral infections. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.

Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of pyrrolidine-3,4-diol derivatives identified to date are glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, pyrrolidine-3,4-diols can modulate various cellular processes, including glycoprotein processing and degradation, which are often dysregulated in diseases such as cancer and viral infections.

Glycosidase Inhibition

Pyrrolidine-3,4-diol derivatives have demonstrated inhibitory activity against several specific glycosidases. The stereochemistry of the pyrrolidine ring and the nature of its substituents are crucial for determining the potency and selectivity of inhibition.

Key Glycosidase Targets:

-

α-Mannosidases: These enzymes are involved in the trimming of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus. Inhibition of α-mannosidases can lead to the accumulation of immature glycoproteins, affecting their folding, stability, and function. This disruption of glycoprotein processing is a key mechanism behind the anticancer and antiviral effects of some pyrrolidine-3,4-diol derivatives. Good inhibitors of α-mannosidases typically possess a (2R,3R,4S) configuration.[1]

-

α-L-Fucosidases: These enzymes catalyze the removal of terminal fucose residues from glycoconjugates. Fucosylation plays a critical role in cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of many cancers, and inhibitors of α-L-fucosidases are being investigated as potential anticancer agents.[2] Pyrrolidine-3,4-diol derivatives have been identified as potent and selective inhibitors of α-L-fucosidases.

-

α-Glucosidases and β-Glucosidases: These enzymes are involved in carbohydrate metabolism and glycoprotein processing. α-Glucosidase inhibitors are used in the management of diabetes, while β-glucosidase is implicated in certain lysosomal storage diseases. Some pyrrolidine-3,4-diol derivatives have shown inhibitory activity against these enzymes.

Quantitative Data on Glycosidase Inhibition:

The inhibitory potency of pyrrolidine-3,4-diol derivatives is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes representative data for the inhibition of various glycosidases by these compounds.

| Compound/Derivative | Target Enzyme | Source | Ki (µM) | IC50 (µM) | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase | Bovine epididymis | 6.5 | - | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase | Bovine liver | 5 | - | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase | Jack bean | 102 | - | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 | - | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 | - | Competitive |

Anticancer Activity

The anticancer potential of pyrrolidine-3,4-diol derivatives stems primarily from their ability to inhibit glycosidases, leading to altered glycosylation of cell surface receptors and adhesion molecules. This can disrupt critical cancer-related processes such as cell signaling, adhesion, and metastasis.

Signaling Pathways Affected by Glycosidase Inhibition in Cancer:

Inhibition of α-L-fucosidase can modulate the fucosylation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3] Reduced fucosylation of EGFR can lead to decreased receptor activation and downstream signaling through pathways like the PI3K/Akt pathway, ultimately inhibiting tumor cell proliferation and survival.[3]

Caption: Inhibition of α-L-fucosidase by pyrrolidine-3,4-diol derivatives.

Cytotoxicity of Pyrrolidine-3,4-diol Derivatives:

Several studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key measure of their anticancer potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| 1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol | SKBR3 (Breast Cancer) | ~2 |

| C(18)-analogues of 1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol | SKBR3 (Breast Cancer) | <10 |

| 1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol | JURKAT (Leukemia) | ~8 |

| Spiro[pyrrolidine-3,3-oxindoles] derivatives | MCF-7 (Breast Cancer) | 3.53 - 6.00 |

| Thiophen-containing pyrrolidine derivatives | MCF-7 (Breast Cancer) | 17 - 28 |

| Thiophen-containing pyrrolidine derivatives | HeLa (Cervical Cancer) | 19 - 30 |

Antiviral Activity

The antiviral activity of pyrrolidine-3,4-diol derivatives is also linked to their glycosidase inhibitory properties. Many viruses rely on the host cell's glycosylation machinery to properly fold and process their envelope glycoproteins, which are essential for viral entry into host cells and the assembly of new virions. By inhibiting host α-glucosidases, these compounds can disrupt the maturation of viral glycoproteins, leading to the production of non-infectious viral particles.[4]

Mechanism of Antiviral Action:

Caption: Antiviral mechanism through inhibition of glycoprotein processing.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the therapeutic potential of pyrrolidine-3,4-diol derivatives. The following sections provide methodologies for key in vitro assays.

Glycosidase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against glycosidases using a chromogenic substrate.

Materials:

-

Glycosidase enzyme (e.g., α-mannosidase, α-L-fucosidase)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase, p-nitrophenyl-α-L-fucopyranoside for α-L-fucosidase)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

Test compound (pyrrolidine-3,4-diol derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the glycosidase enzyme in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of the enzyme solution to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and compound mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Incubate the plate at the specified temperature for a defined period (e.g., 20-30 minutes).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding the stop solution to each well. The stop solution will also induce a color change in the product (p-nitrophenol).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

To determine the Ki and the type of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for a typical glycosidase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (pyrrolidine-3,4-diol derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Pyrrolidine-3,4-diol derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their ability to selectively inhibit key glycosidases provides a powerful mechanism for targeting diseases such as cancer and viral infections. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine-3,4-diol scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Target Validation: Further elucidation of the specific downstream signaling pathways affected by the inhibition of different glycosidases in various disease models.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic efficacy and safety profiles.

-

Combination Therapies: Investigating the potential of pyrrolidine-3,4-diol derivatives as adjuvants in combination with existing anticancer or antiviral drugs to enhance their efficacy and overcome resistance.

By continuing to explore the rich chemistry and biology of pyrrolidine-3,4-diol derivatives, the scientific community can unlock their full potential in the fight against a range of debilitating diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association and prognostic significance of alpha-L-fucosidase-1 and matrix metalloproteinase 9 expression in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to the Physicochemical Properties of (3R,4R)-Pyrrolidine-3,4-diol (CAS Number: 186393-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-Pyrrolidine-3,4-diol, identified by CAS number 186393-31-7, is a chiral pyrrolidine diol of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to monosaccharides makes it a key candidate for the development of glycosidase inhibitors, which have therapeutic applications in antiviral and anticancer treatments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its role in a key biological pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for the trans isomer, other values are based on predictions for the general 3,4-dihydroxypyrrolidine structure.

| Property | Value | Data Type |

| Molecular Formula | C₄H₉NO₂ | Experimental |

| Molecular Weight | 103.12 g/mol | Calculated |

| Physical Form | Solid | Experimental |

| Melting Point | 98-99 °C | Experimental (for trans isomer)[1] |

| Boiling Point | 232.3 ± 30.0 °C | Predicted[1] |

| pKa | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for formulation development and for designing biological assays.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dimethyl sulfoxide (DMSO)) are chosen.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom like this compound, determining the pKa of its conjugate acid is crucial for understanding its ionization state at different physiological pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Biological Context and Pathway Visualization

This compound and its derivatives are recognized as potent inhibitors of glycosidases. These enzymes play a crucial role in the post-translational modification of proteins, specifically in the N-linked glycosylation pathway.

N-Linked Glycosylation Pathway and Inhibition

N-linked glycosylation is a fundamental process that occurs in the endoplasmic reticulum and Golgi apparatus, where a pre-assembled oligosaccharide is attached to asparagine residues of nascent proteins. This process is critical for proper protein folding, stability, and function. Glucosidase I is an enzyme that trims the terminal glucose residues from the oligosaccharide precursor, a key step in the maturation of the glycoprotein.

This compound, as a structural mimic of monosaccharides, can act as a competitive inhibitor of glucosidase I. By binding to the active site of the enzyme, it prevents the trimming of glucose residues, leading to the accumulation of improperly folded glycoproteins. This disruption can have significant downstream effects, including antiviral and anticancer activities.

The following diagram illustrates the initial steps of the N-linked glycosylation pathway and the point of inhibition by this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of therapeutic agents, particularly as a glycosidase inhibitor. This guide has provided a summary of its core physicochemical properties, detailed methodologies for their experimental determination, and a visual representation of its mechanism of action within the N-linked glycosylation pathway. Further research to obtain experimental data for properties such as pKa and solubility in various solvents will be crucial for its continued development and application in pharmaceutical sciences.

References

A Technical Guide to Pyrrolidine-Containing Bioactive Molecules: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique structural and physicochemical properties, such as its ability to form hydrogen bonds, its stereochemical complexity, and its role as a versatile synthetic building block, have made it a privileged motif in drug discovery.[1][2] This in-depth technical guide provides a comprehensive literature review of recent advancements in the field of pyrrolidine-containing bioactive molecules, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Core Concepts: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone in medicinal chemistry due to several key features:

-

Stereochemical Diversity: The potential for multiple stereocenters on the pyrrolidine ring allows for the creation of a wide array of stereoisomers, each with potentially unique biological activities.[2]

-

Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.

-

Structural Rigidity and Flexibility: The non-planar, puckered nature of the pyrrolidine ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for target binding. At the same time, the ring possesses a degree of flexibility, allowing it to adopt different conformations.

-

Synthetic Tractability: A multitude of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[1]

This guide will delve into specific classes of bioactive pyrrolidine-containing molecules, providing detailed experimental protocols for their synthesis and biological evaluation, summarizing their quantitative activity data, and illustrating their mechanisms of action through signaling pathway diagrams.

Experimental Workflows: A Roadmap to Bioactive Pyrrolidine Discovery

The discovery and development of novel pyrrolidine-based therapeutic agents typically follow a structured workflow. This process begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological assays to identify and characterize lead candidates.

I. Spiropyrrolidine Oxindoles: Potent Anticancer and Antimicrobial Agents

Spiropyrrolidine oxindoles are a prominent class of heterocyclic compounds characterized by a pyrrolidine ring spiro-fused to an oxindole core. This structural motif is found in several natural products and has been extensively explored for its therapeutic potential, particularly in oncology and infectious diseases.[5][6][7][8][9][10][11][12][13]

A. Synthesis: The 1,3-Dipolar Cycloaddition Reaction

A cornerstone of spiropyrrolidine oxindole synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][6][9][10] The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid, such as sarcosine or L-proline.

Detailed Experimental Protocol: Synthesis of Spiropyrrolidine Oxindoles

This protocol describes a general one-pot, three-component reaction for the synthesis of spiropyrrolidine oxindoles.

Materials:

-

Isatin (or substituted isatin) (1.0 eq)

-

Sarcosine (or L-proline) (1.2 eq)

-

Dipolarophile (e.g., an α,β-unsaturated ketone or ester) (1.0 eq)

-

Methanol (or other suitable solvent)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-